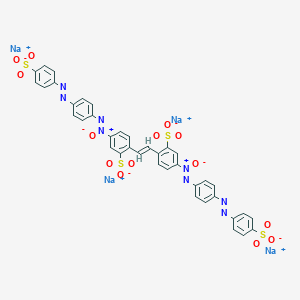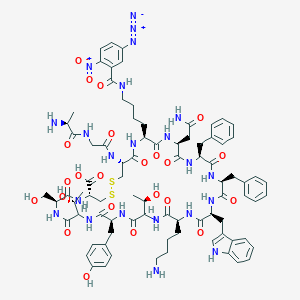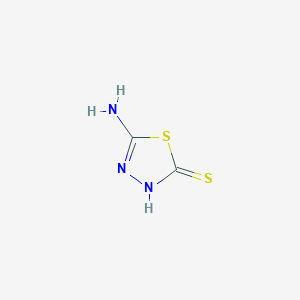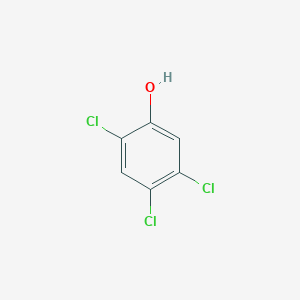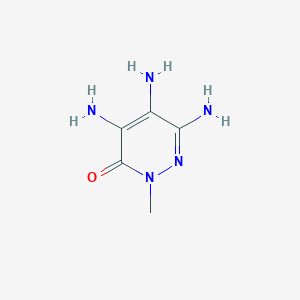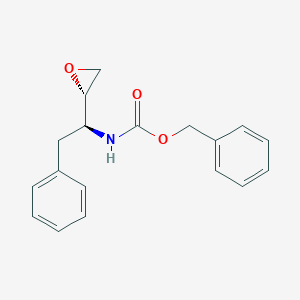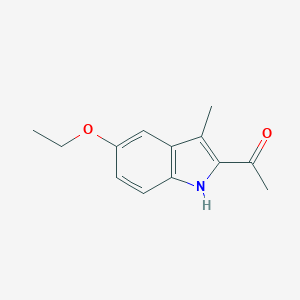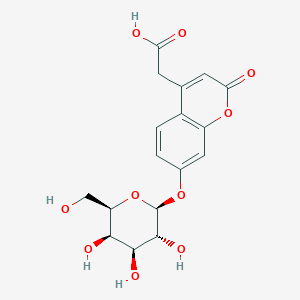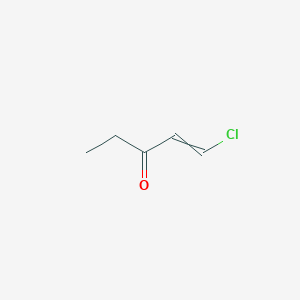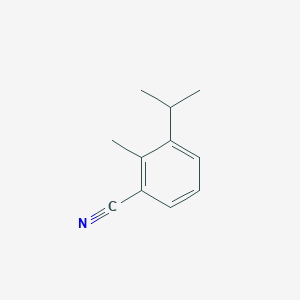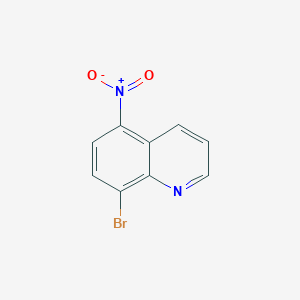![molecular formula C10H14O B144439 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI) CAS No. 136577-69-0](/img/structure/B144439.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) is not fully understood. However, it is believed to interact with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, as well as potential anti-cancer activity. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) in lab experiments is its unique properties, which make it a useful starting material for the synthesis of other compounds. However, one limitation is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI). One potential direction is the development of new synthetic methods for the compound, which may lead to more cost-effective production. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields.
In conclusion, Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Méthodes De Synthèse
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) involves several steps. The starting materials are 2-ethylcyclopentanone and formaldehyde, which undergo a condensation reaction to form the intermediate. This intermediate is then subjected to a series of reactions, including oxidation and reduction, to yield the final product.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) has been extensively studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. Additionally, it has been studied for its potential use as a chiral building block in organic synthesis.
Propriétés
Numéro CAS |
136577-69-0 |
|---|---|
Nom du produit |
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI) |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1R,2S,4R)-2-ethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-10(7-11)6-8-3-4-9(10)5-8/h3-4,7-9H,2,5-6H2,1H3/t8-,9+,10-/m1/s1 |
Clé InChI |
QOZQBVVQOKPJLC-KXUCPTDWSA-N |
SMILES isomérique |
CC[C@@]1(C[C@H]2C[C@@H]1C=C2)C=O |
SMILES |
CCC1(CC2CC1C=C2)C=O |
SMILES canonique |
CCC1(CC2CC1C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




